イソプラゾン

説明

Isoprazone, as a specific compound, does not have direct matches in scientific literature. Instead, research related to triazole derivatives and their frameworks offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms, which are of significant interest due to their potential applications in various fields including medicinal chemistry and material science.

Synthesis Analysis

Syntheses of triazole derivatives often involve the use of azides and terminal alkynes in a [3+2] cycloaddition reaction, a process known as the CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) reaction. For example, the synthesis of 1,2,4-triazolines from α-isocyano esters/amides and azodicarboxylates demonstrates a base-catalyzed hydrazination-type reaction followed by subsequent cyclization (Monge et al., 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, involving various coordination modes and structural isomerism. For instance, isomeric zinc(II) triazolate frameworks have been studied for their 3-connected networks, showcasing different coordination numbers and pore properties (Zhu et al., 2009).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, exhibiting a wide range of properties due to their diverse functional groups. The reactivity can be attributed to the triazole ring's ability to act as a ligand, forming complexes with different metals, which can lead to the formation of supramolecular structures with unique properties (Zhang et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and thermal stability, can vary significantly depending on the substitution pattern on the triazole ring and the nature of the metal in the framework. For example, the thermal stability of metal azolate frameworks can be influenced by the coordination number of the metal atoms and the presence of different substituents (Zhu et al., 2009).

Chemical Properties Analysis

Chemically, triazole derivatives exhibit a range of reactivities, such as nucleophilic substitution reactions, and can form complexes with metals, leading to the development of materials with potential applications in gas storage, separation, and catalysis. The chemical functionality of the triazole ring allows it to participate in the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the assembly of complex supramolecular structures (Zhang et al., 2005).

科学的研究の応用

子癇前症の治療

重油回収におけるポリマーフラッディング

油回収の分野では、ポリマーフラッディングは重油田で成功しています。実験室研究では、ポリマーが重油回収を20%以上増加させる可能性があることが示されました。中国、トルコ、オマーンの現場事例は、ポリマーフラッディングの有効性をさらに裏付けています。 課題は、地表注入と貯留層条件下でポリマーの粘度を維持することです .

医薬品製品における不純物プロファイリング

低用量アスピリンとエソメプラゾールカプセル中のエソメプラゾール(イソプラゾンの誘導体)の不純物をプロファイリングするための高感度な高速液体クロマトグラフィー法が開発されました。 この方法は、医薬品製品中の不純物の正確な測定を可能にします .

変形性関節症のリスクとオメプラゾール

メンデルランダム化(MR)分析を用いた最近の研究では、オメプラゾール(イソプラゾンに関連するプロトンポンプ阻害剤)と変形性関節症のリスクの上昇との間の因果関係が明らかになりました。 臨床医は、特に変形性関節症のリスクが高い集団では、オメプラゾールの長期使用に注意する必要があります .

生物学的同等性のあるオメプラゾール製品の開発

カプセルに新しいジェネリック腸溶性形のオメプラゾールを開発するための取り組みがなされました。定量的および定性的な組成と製造技術は、正常に実装されました。 pH 1.2および6.8の培地における溶解プロファイルが証明されました .

アスピリンとオメプラゾールの定量分析技術

最近FDA承認された錠剤中のアスピリンとオメプラゾールを推定するために、さまざまな定量分析方法が使用されてきました。 これらの2つの化合物の間の重複するスペクトルを解決するために、比率スペクトルの1次導関数を使用しました .

作用機序

- Omeprazole primarily targets the H(+)/K(+)-ATPase enzyme, also known as the proton pump , which is expressed in high quantities by the parietal cells of the stomach .

- By inhibiting this enzyme, omeprazole suppresses stomach acid secretion, leading to reduced acidity in the gastric environment .

- Downstream effects include decreased HCl production, which alleviates conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and hypersecretory conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

特性

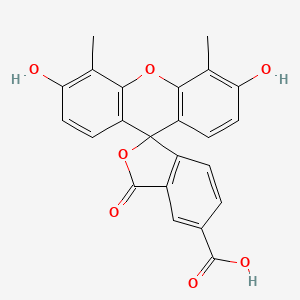

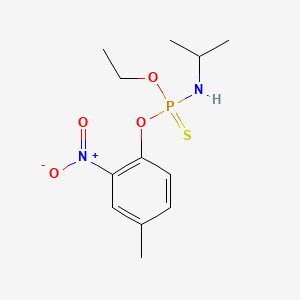

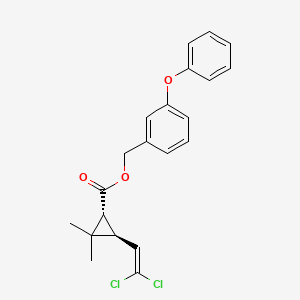

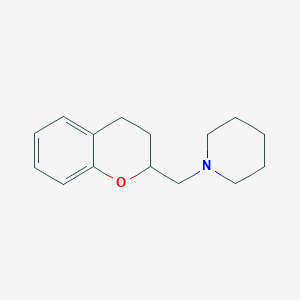

IUPAC Name |

1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205013 | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56463-68-4 | |

| Record name | Isoprazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper regarding isoprazone?

A1: The research paper primarily focuses on the pharmacokinetics of isoprazone, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)

![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)